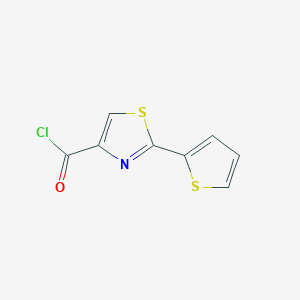

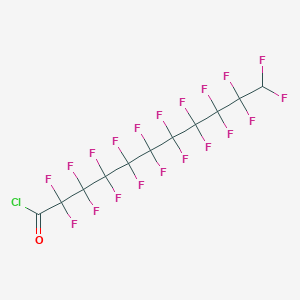

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

説明

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, also known as 2-chloro-1-morpholine-4-ethanone or 2-CMME, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2-CMME has been used in the synthesis of numerous pharmaceuticals including anti-inflammatory drugs, anticonvulsants, and antibiotics. It is also used in the synthesis of dyes and pigments, and in the manufacture of agrochemicals.

科学的研究の応用

Novel Synthesis Methods

- One-Pot Synthesis of 2-Dimethylaminoquinoline Derivatives : A study by Amaresh and Perumal (1998) highlights a novel one-pot synthesis method for 2-dimethylaminoquinoline derivatives from arylazido ketones, which may include compounds similar to 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (Amaresh & Perumal, 1998).

Applications in Organic Chemistry

- Synthesis of New Cyclic Aminobenzoquinones : Tuyun and Yıldız (2018) researched the synthesis and characterization of new cyclic aminobenzoquinones, a process that might involve similar compounds (Tuyun & Yıldız, 2018).

- Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, showing potential applications in corrosion inhibition, where similar compounds could play a role (Das et al., 2017).

Pharmaceutical and Biological Research

- Antioxidant and Anti-Diabetic Agents : Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, including compounds structurally similar to this compound, for potential antioxidant and anti-diabetic applications (Murugavel et al., 2017).

- Biotransformation for Enantioselective Synthesis : Miao et al. (2019) investigated biotransformation with a new Acinetobacter sp. isolate for highly enantioselective synthesis of a chiral intermediate, demonstrating potential pharmaceutical applications of similar compounds (Miao et al., 2019).

特性

IUPAC Name |

2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSEWHPTUIWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399864 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379254-90-7 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)